14-Bromotetradecanoic Acid (CAS 74416-68-5): A Technical Guide on Physicochemical Properties and Therapeutic Applications
14-Bromotetradecanoic Acid (CAS 74416-68-5): A Technical Guide on Physicochemical Properties and Therapeutic Applications
Executive Summary
14-Bromotetradecanoic acid (CAS 74416-68-5, frequently cross-referenced as 676-26-6) is a heterobifunctional aliphatic compound characterized by a 14-carbon hydrophobic backbone, a terminal carboxylic acid, and an ω-bromide[1][2]. This dual reactivity makes it a highly versatile building block in modern bioconjugation, lipid nanoparticle (LNP) formulation, and Targeted Protein Degradation (TPD). The carboxylic acid enables standard peptide coupling (e.g., amidation, esterification), while the terminal bromide serves as an excellent leaving group for nucleophilic substitution ( SN2 ) reactions [3][3].
Part 1: Physicochemical Profiling and Structural Dynamics
The 14-carbon chain is not arbitrary; it mimics myristic acid, providing an optimal lipophilic spacer. In biological systems, this specific chain length is highly effective at intercalating into lipid bilayers or binding to the hydrophobic pockets of human serum albumin (HSA), which is a critical mechanism for extending the half-life of peptide therapeutics [4][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Formula | C14H27BrO2 | Provides a balanced amphiphilic structure. |
| Molecular Weight | 307.27 g/mol | Small enough to maintain favorable ligand-efficiency metrics. |
| Physical State | Solid (White flakes) | High purity crystalline form facilitates easy handling [1][1]. |
| Melting Point | 63 °C | Dictated by van der Waals forces along the C14 aliphatic chain [2][2]. |
| Boiling Point | 395.7 ± 15.0 °C (760 mmHg) | High boiling point reflects strong intermolecular hydrogen bonding of the carboxylic acid [2][2]. |
| Density | 1.148 ± 0.06 g/cm³ | The heavy bromine atom significantly increases density relative to standard fatty acids [2][2]. |
| pKa (Predicted) | 4.78 ± 0.10 | Standard aliphatic carboxylic acid acidity; deprotonated at physiological pH (7.4) [2][2]. |
Part 2: Applications in Advanced Therapeutics
Peptide Lipidation (GLP-1 and Insulin Analogs)
Half-life extension is a critical hurdle in peptide therapeutics. Conjugating 14-bromotetradecanoic acid to the lysine residues of GLP-1 analogs or insulin creates a lipophilic tail [5][5]. This tail promotes reversible non-covalent binding to HSA in the bloodstream, effectively shielding the peptide from rapid renal clearance and dipeptidyl peptidase-4 (DPP-4) degradation [4][4].
PROTAC Linker Engineering
In Targeted Protein Degradation (TPD), the linker length and lipophilicity dictate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. 14-Bromotetradecanoic acid provides a flexible, hydrophobic tether that lacks hydrogen bond donors/acceptors, thereby maintaining the cell permeability of the PROTAC molecule [3][3].
Chemical Biology and S-Acylation Probes
The terminal bromide is readily displaced by sodium azide ( NaN3 ) to yield 14-azidotetradecanoic acid. This azide-modified fatty acid is a critical click-chemistry probe used to profile the substrate specificity of zDHHC S-acyltransferases, the enzymes responsible for post-translational protein lipidation [6][6].
Part 3: System Architecture & Workflow Visualization
Figure 1: Synthetic workflow and downstream bioconjugation applications of 14-bromotetradecanoic acid.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of 14-Bromotetradecanoic Acid via Lactone Ring Opening
This method utilizes an acid-catalyzed ring opening of a macrolactone, providing a highly efficient route to the ω -bromo acid [7][7].
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Reagent Mixing : To 5.0 g (22 mmol) of oxacyclopentadecan-2-one, add 74 mL of 33% HBr in acetic acid and 50 mL of deionized water.
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Reflux : Heat the mixture to 130 °C and reflux for 24 hours under continuous stirring.
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Causality : Extended heating is required to overcome the activation energy of the 15-membered macrolactone ring opening. Acetic acid serves as a polar, protic solvent that solubilizes the macrolactone while stabilizing the carbocation intermediate.
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Precipitation : Cool the reaction to room temperature and pour it over 250 mL of cold water. Stir for 1 hour.
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Causality : The sudden increase in aqueous polarity forces the highly hydrophobic 14-carbon chain to precipitate out of solution as a brown solid, bypassing the need for complex chromatography.
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Purification : Filter the precipitate, wash extensively with water (5 × 100 mL) to remove residual HBr and acetic acid, and recrystallize from hexanes.
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Yield : Affords pure 14-bromotetradecanoic acid (approx. 5.6 g, 83% yield) as white flakes [7][7].
Protocol 2: EDC/DMAP-Mediated Activation for Bioconjugation
This protocol details the activation of the carboxylic acid for downstream coupling to peptides or PROTAC ligands [5][5].
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Activation : Combine 14-bromotetradecanoic acid (1.00 g, 3.25 mmol), the target alcohol/amine (e.g., benzyl alcohol, 6.51 mmol), and EDC·HCl (936 mg, 4.89 mmol) in 11 mL of anhydrous dichloromethane (DCM).
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Catalysis : Add 4-Dimethylaminopyridine (DMAP) (19.9 mg, 0.163 mmol) in a single portion.
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Causality : EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This rapidly reacts with the nucleophile, preventing the formation of inactive N-acylurea byproducts. DCM provides a non-polar aprotic environment to solubilize the hydrophobic C14 chain.
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Reaction : Stir the mixture overnight at room temperature under a nitrogen atmosphere.
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Workup : Remove volatiles under reduced pressure and purify the residue via normal-phase liquid chromatography (NPLC) [5][5].
References
- Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold Source: AIMS Press URL
- Molecular basis of fatty acid selectivity in the zDHHC family of S-acyltransferases revealed by click chemistry Source: Coventry University URL
- 14-Bromotetradecanoic acid | PROTAC Linker Source: MedChemExpress URL
- WO2022224164A1 - Glucagon like peptide compounds Source: Google Patents URL
- CA3122632A1 - Insulin conjugates Source: Google Patents URL
- 14-Bromotetradecanoic acid-SDS Source: MedChemExpress URL
- 676-26-6 | CAS DataBase Source: ChemicalBook URL
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 676-26-6 | CAS DataBase [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CA3122632A1 - Insulin conjugates - Google Patents [patents.google.com]
- 5. WO2022224164A1 - Glucagon like peptide compounds - Google Patents [patents.google.com]
- 6. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 7. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]
